molecular formula C9H8ClN3 B12827260 7-Chloroquinoline-3,4-diamine

7-Chloroquinoline-3,4-diamine

Cat. No.: B12827260
M. Wt: 193.63 g/mol
InChI Key: LFFPXWYOCOMCOO-UHFFFAOYSA-N
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Description

7-Chloroquinoline-3,4-diamine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines and their derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoline-3,4-diamine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with appropriate amines. One common method involves the reaction of 4,7-dichloroquinoline with o-phenylenediamine under reflux conditions in a suitable solvent like ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps like condensation, cyclization, hydrolysis, decarboxylation, and chlorination . The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 7-Chloroquinoline-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Amines, thiols, or other nucleophiles in solvents like ethanol or dimethylformamide (DMF).

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

7-Chloroquinoline-3,4-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual amine groups enhance its reactivity and potential for forming diverse derivatives with varied applications .

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

7-chloroquinoline-3,4-diamine

InChI

InChI=1S/C9H8ClN3/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H,11H2,(H2,12,13)

InChI Key

LFFPXWYOCOMCOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Cl)N)N

Origin of Product

United States

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